2-Bromo-3,4-dimethoxy-1-nitrobenzene
Description
2-Bromo-3,4-dimethoxy-1-nitrobenzene is a brominated aromatic compound featuring a nitro group at position 1, methoxy groups at positions 3 and 4, and a bromine atom at position 2. This substitution pattern creates a unique electronic environment, with the electron-withdrawing nitro group and bromine atom counterbalanced by the electron-donating methoxy groups. Such structural characteristics make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselective functionalization is critical.
Properties
Molecular Formula |
C8H8BrNO4 |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
3-bromo-1,2-dimethoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 |
InChI Key |
RNEMUUFCMYMSQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-bromo-3,4-dimethoxy-1-nitrobenzene with structurally related brominated aromatic compounds:
Electronic and Reactivity Comparisons
- Electron-Donating vs. Withdrawing Groups : The methoxy groups in this compound donate electrons via resonance, while the nitro and bromo groups withdraw electrons. This contrasts sharply with 2-bromo-3:5-dinitrobenzoyl chloride, where two nitro groups create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophiles .
- Directed Reactivity: The nitro group at position 1 in the target compound directs incoming electrophiles to the meta position relative to itself, whereas the diamino groups in 4-bromo-1,2-diaminobenzene activate the ring for electrophilic substitution at ortho/para positions .
Thermal and Physical Properties
- The high melting point of 2-bromo-3:4-dimethoxybenzoic acid (203–204°C) reflects strong intermolecular hydrogen bonding, absent in the target compound. Esters of 2-bromo-3:5-dinitrobenzoyl chloride (e.g., methyl ester, m.p. 109°C) exhibit lower thermal stability due to reduced polarity .
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